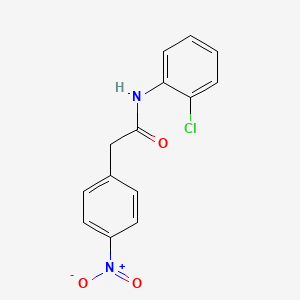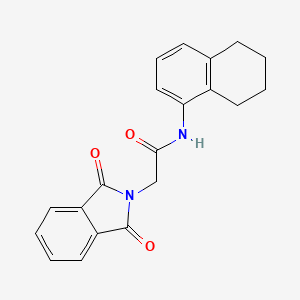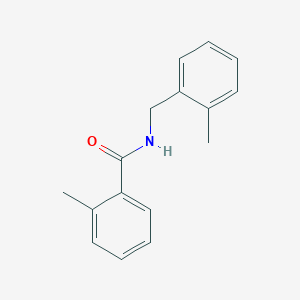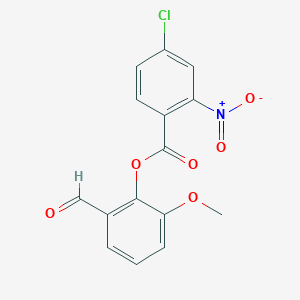![molecular formula C15H17ClF3NO B5776498 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide, also known as CPP-115, is a compound that has been of great interest in scientific research due to its potential therapeutic properties. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a key role in regulating brain activity, and its dysfunction has been implicated in a variety of neurological and psychiatric disorders. In
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This increased inhibition has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for investigating the role of GABA in various physiological and pathological processes. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is also relatively stable and easy to synthesize, which makes it a cost-effective option for use in lab experiments.
However, there are also some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments. One limitation is that it is highly specific to GABA-AT, which means that it may not be suitable for investigating the role of other enzymes or neurotransmitters in the brain. Additionally, the effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide on brain function may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from lab experiments.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide. One area of interest is the potential therapeutic applications of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide for neurological and psychiatric disorders. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has potential as a treatment for epilepsy, anxiety disorders, and cocaine addiction, but further research is needed to determine its safety and efficacy in humans.
Another area of interest is the role of GABA in brain development and plasticity. Studies have shown that GABA plays a key role in regulating neuronal development and plasticity, and that dysfunction of the GABA system may contribute to the development of neurological and psychiatric disorders. Investigating the role of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in these processes could provide valuable insights into the mechanisms underlying these disorders.
Conclusion:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a compound that has been of great interest in scientific research due to its potential therapeutic properties. As a potent and selective inhibitor of GABA-AT, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. While there are some limitations to the use of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide in lab experiments, it remains a useful tool for investigating the role of GABA in various physiological and pathological processes. Future research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide could provide valuable insights into the mechanisms underlying neurological and psychiatric disorders, and may lead to the development of new treatments for these conditions.
Métodos De Síntesis
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with cyclopentylmagnesium bromide, followed by the addition of tert-butyl carbamate and subsequent hydrolysis to yield the final product. This synthesis method has been optimized to produce high yields of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide with high purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide is a potent and selective inhibitor of GABA-AT, which leads to increased levels of GABA in the brain. This increase in GABA levels has been shown to have a variety of potential therapeutic effects, including anticonvulsant, anxiolytic, and analgesic properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide has also been investigated as a potential treatment for cocaine addiction, as it has been shown to reduce cocaine-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-13-7-6-11(9-12(13)15(17,18)19)20-14(21)8-5-10-3-1-2-4-10/h6-7,9-10H,1-5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNVKFTXUFHEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

![methyl {4-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5776440.png)


![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)



![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)

